molecular formula C18H20BrNO5 B4002313 3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid

3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid

Cat. No.: B4002313
M. Wt: 410.3 g/mol
InChI Key: XZJAUKJGMSFYKZ-UHFFFAOYSA-N
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Description

3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine; oxalic acid is a complex organic compound that combines a bromonaphthalene derivative with an amine group and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine typically involves multiple steps. One common approach is to start with 1-bromonaphthalene, which undergoes a series of reactions to introduce the oxy and amine groups. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor in material science.

Mechanism of Action

The mechanism by which 3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets, while the amine group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-bromonaphthalen-2-yl)oxypropan-2-one
  • N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine

Uniqueness

Compared to similar compounds, 3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine is unique due to its specific structural features, such as the prop-2-enyl group and the combination with oxalic acid. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO.C2H2O4/c1-2-10-18-11-5-12-19-15-9-8-13-6-3-4-7-14(13)16(15)17;3-1(4)2(5)6/h2-4,6-9,18H,1,5,10-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJAUKJGMSFYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 2
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 3
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 4
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 5
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid

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